molecular formula C7H12N2O2 B1281743 4-Acetyl-3-methylpiperazin-2-one CAS No. 59701-95-0

4-Acetyl-3-methylpiperazin-2-one

Cat. No. B1281743
CAS RN: 59701-95-0
M. Wt: 156.18 g/mol
InChI Key: HNLKFJJTNCLFFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of piperazine derivatives, which could include 4-Acetyl-3-methylpiperazin-2-one, has been reported to involve methods such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular formula of 4-Acetyl-3-methylpiperazin-2-one is C7H12N2O2, and it has a molecular weight of 156.18 g/mol.

Scientific Research Applications

Antifungal Agents

4-Acetyl-3-methylpiperazin-2-one: has been utilized in the synthesis of cinnoline derivatives, which exhibit potential as antifungal agents . These compounds are synthesized through intramolecular cyclization, mediated by polyphosphoric acid (PPA), and have shown effectiveness against various fungal strains.

Antitumor Activity

The cinnoline derivatives, synthesized using 4-Acetyl-3-methylpiperazin-2-one , also demonstrate antitumor properties . Research indicates that these compounds can be effective in inhibiting the growth of certain cancer cell lines, making them valuable for cancer research.

Antibacterial Applications

In addition to antifungal and antitumor activities, these derivatives have been reported to possess antibacterial properties . This makes 4-Acetyl-3-methylpiperazin-2-one a key component in the development of new antibacterial drugs.

Anti-inflammatory Properties

The synthesized cinnoline derivatives from 4-Acetyl-3-methylpiperazin-2-one may also serve as anti-inflammatory agents . Their ability to reduce inflammation can be harnessed in the treatment of various inflammatory diseases.

Sedative and Anesthetizing Effects

Certain cinnoline compounds derived from 4-Acetyl-3-methylpiperazin-2-one have been found to exhibit sedative and anesthetizing activities . These effects are beneficial in the development of new anesthetics and sedatives for medical use.

Agrochemical Research

The chemical structure of 4-Acetyl-3-methylpiperazin-2-one allows for its application in agrochemical research . It can be used to create compounds with potential use as pesticides or herbicides, contributing to agricultural advancements.

properties

IUPAC Name

4-acetyl-3-methylpiperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2/c1-5-7(11)8-3-4-9(5)6(2)10/h5H,3-4H2,1-2H3,(H,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNLKFJJTNCLFFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NCCN1C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60525966
Record name 4-Acetyl-3-methylpiperazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60525966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Acetyl-3-methylpiperazin-2-one

CAS RN

59701-95-0
Record name 4-Acetyl-3-methylpiperazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60525966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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